molecular formula C10H6 B1594171 1,2-Diethynylbenzene CAS No. 21792-52-9

1,2-Diethynylbenzene

Cat. No.: B1594171
CAS No.: 21792-52-9
M. Wt: 126.15 g/mol
InChI Key: CBYDUPRWILCUIC-UHFFFAOYSA-N
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Description

1,2-Diethynylbenzene (DEB, C₁₀H₆, MW = 126.15 g/mol, CAS 21792-52-9) is an aromatic compound featuring two acetylene groups at the 1,2-positions of a benzene ring . Its linear, rigid backbone and electron-rich ethynyl groups make it a versatile building block in coordination chemistry, polymer science, and materials engineering. DEB serves as a precursor for synthesizing bidentate/tripodal Lewis acids, diphosphene complexes, and conjugated polymers . Its reactivity is characterized by hydrophosphination, hydrosilylation, and transition metal-catalyzed coupling reactions, enabling the formation of functionalized metal-organic frameworks (MOFs) and biomimetic diiron complexes .

Preparation Methods

Starting Material and Reagents

Component Description/Source Role in Reaction
1,2-Divinylbenzene Commercially available, mixture of meta and para isomers (75-80% purity preferred) Starting aromatic compound with vinyl groups
Bromine (Br2) Liquid bromine, carefully measured Bromination agent for vinyl groups
Sulfolane (tetramethylene sulfone) High purity solvent (99%), used as reaction medium Solvent to dissolve reactants and control reaction
Sodium hydroxide or Potassium hydroxide Alkali for dehydrobromination step Base to remove bromine atoms and form triple bonds
Sodium sulfate (Na2SO4) Drying agent To dry the organic product

Detailed Preparation Method

Bromination of 1,2-Divinylbenzene

  • The reaction is carried out in sulfolane solvent, which is chosen for its high boiling point and ability to dissolve both organic substrates and bromine.
  • The 1,2-divinylbenzene is dissolved in sulfolane and cooled to approximately 20°C using an ice water bath.
  • Liquid bromine is added dropwise over 1.5 hours to maintain the temperature between 20-28°C, avoiding bromine vapor loss.
  • The bromine quantity is carefully calculated based on the olefinic unsaturation of divinylbenzene, approximately 0.65 ml of bromine per gram of divinylbenzene, with about 2% excess to ensure complete reaction.
  • Excess bromine is avoided to prevent formation of hypobromite during the subsequent base treatment, which can degrade the product.
  • After bromine addition, the reaction mixture is stirred and allowed to stand overnight at room temperature to complete bromination.

Dehydrobromination and Isolation of 1,2-Diethynylbenzene

  • The reaction mixture is heated to 80°C for two hours to promote dehydrobromination, converting dibromo intermediates into the diethynyl product.
  • The mixture is then subjected to steam distillation at about 110°C for 1.5 hours to separate the organic product.
  • The distillate separates into two layers: a yellow oily upper layer containing this compound and a hazy aqueous lower layer.
  • The organic layer is separated and dried over sodium sulfate in a dark bottle to prevent decomposition.
  • The product yield is typically around 76%, which is about 10-15% higher than earlier methods where bromine was added after mixing all divinylbenzene with sulfolane.

Reaction Scheme Summary

The overall reaction can be summarized as:

$$
\text{1,2-Divinylbenzene} \xrightarrow[\text{Sulfolane, 20-28°C}]{\text{Br}_2} \text{Dibromo intermediate} \xrightarrow[\text{80°C}]{\text{Base}} \text{this compound}
$$

Comparative Data Table of Key Parameters and Yields

Parameter Conditions/Value Notes/Outcome
Divinylbenzene purity 75-80% (meta and para isomers) Commercial grade from Dow Chemical
Bromine amount 0.65 ml/g DVB + 2% excess Precise control to avoid hypobromite
Solvent Sulfolane (tetramethylene sulfone) High boiling, polar aprotic solvent
Bromine addition time 1.5 hours (dropwise) Temperature maintained at 20-28°C
Reaction standing time Overnight at room temperature Ensures complete bromination
Dehydrobromination temperature 80°C for 2 hours Converts dibromo to diethynyl
Steam distillation temperature ~110°C for 1.5 hours Isolates product
Product yield 76% Higher than previous methods
Product drying Over Na2SO4, in dark Prevents decomposition

Research Findings and Improvements

  • The "one-pot" method reduces the number of isolation and purification steps, improving overall efficiency and yield.
  • Controlling bromine quantity and addition rate is critical to minimize side reactions and formation of hypobromite, an oxidizing agent detrimental to product quality.
  • Use of sulfolane as solvent provides a stable medium for bromination and facilitates subsequent steam distillation.
  • The method has been validated on a 12-liter scale, demonstrating scalability for industrial applications.
  • The improved yield (approximately 76%) represents a significant advancement compared to earlier methods with lower yields and more complex procedures.

Chemical Reactions Analysis

Types of Reactions: 1,2-Diethynylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as iodine or other halogens can be used under controlled conditions to achieve oxidation.

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the ethynyl groups.

    Substitution: Electrophilic reagents such as bromine or nitronium ions can be used in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Diacetylene macrocycles and other polymeric structures.

    Reduction: Ethylene-substituted benzene derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Materials Science

1,2-Diethynylbenzene serves as a precursor for synthesizing novel conjugated organic polymers. These polymers are crucial in electronics and photonics due to their electronic properties and potential for use in devices such as organic light-emitting diodes (OLEDs) and solar cells. The oxidative coupling reactions of this compound lead to the formation of diacetylene macrocycles, which are of significant interest due to their unique structural properties and potential applications in advanced materials.

In chemical research, this compound is utilized to study aromatic substitution reactions and develop new synthetic methodologies. Its ability to undergo various reactions—such as oxidation to form diacetylene macrocycles or reduction to generate ethylene-substituted derivatives—makes it a versatile compound for exploring reaction mechanisms.

Case Study: Synthesis of Diacetylene Macrocycles

Research conducted at the University of Pennsylvania demonstrated the synthesis of diacetylene macrocycles from this compound derivatives through oxidative coupling. The study reported yields as high as 74%, highlighting the efficiency of this synthetic route for producing complex structures useful in materials science .

Biological Applications

Recent studies have revealed that this compound possesses biological activities that may have implications in medicinal chemistry.

Enzyme Inhibition

The compound has been identified as a mechanism-based inactivator of phenol hydroxylase in Pseudomonas sp. CF600. This inhibition is significant for bioremediation processes, where the compound's ability to covalently modify the enzyme's active site leads to decreased enzymatic activity .

Antitumor Activity

Derivatives of this compound exhibit cytotoxic properties against various cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), inducing oxidative stress that can lead to apoptosis in tumor cells. This suggests potential applications in cancer therapy .

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits phenol hydroxylase
Antitumor ActivityInduces apoptosis via ROS generation

Astrochemistry

Recent astrochemical studies have detected ethynylbenzene and its derivatives, including this compound, in interstellar environments such as TMC-1. The presence of these compounds is significant for understanding molecular formation pathways leading to complex organic molecules like naphthalene .

Case Study: Detection in TMC-1

A study confirmed the detection of ethynylbenzene in TMC-1 and presented evidence for the potential role of this compound in forming naphthalene through exothermic reaction pathways. This discovery enhances our understanding of organic chemistry in space environments .

Mechanism of Action

The mechanism of action of 1,2-diethynylbenzene primarily involves its ability to undergo oxidative coupling and polymerization reactions. The ethynyl groups can participate in various chemical transformations, leading to the formation of complex structures. The molecular targets and pathways involved include the interaction of the ethynyl groups with oxidative agents and catalysts, facilitating the formation of new bonds and polymeric structures .

Comparison with Similar Compounds

Comparison with Structural Isomers: 1,3- and 1,4-Diethynylbenzene

The positional isomerism of ethynyl groups significantly alters the chemical and physical properties of diethynylbenzenes. Below is a comparative analysis of DEB with its 1,3- and 1,4-isomers:

Table 1: Structural and Reactivity Comparison

Property 1,2-Diethynylbenzene (DEB) 1,3-Diethynylbenzene 1,4-Diethynylbenzene
Synthetic Routes Sonogashira coupling of 1,2-diiodobenzene Pd-catalyzed cross-coupling of 1,3-diiodobenzene Ullmann coupling of 1,4-diiodobenzene
Rotational Constants (MHz) <sup>†</sup> A = 2008.55, B = 1324.42, C = 797.88 A = 2009.4 (predicted), B = 1332.7, C = 803.9 A = 1986.9 (predicted), B = 1335.9, C = 802.3
Reactivity in Polymerization Forms polyphenylenes via Bergman cyclization or transition metal catalysts Limited polymerization data; steric hindrance may reduce efficiency Efficient polymerization into linear conjugated polymers (e.g., poly(1,4-diethynylbenzene))
Coordination Chemistry Forms bidentate Lewis acids (e.g., Si/Ge-functionalized derivatives) and dimetallic complexes (Fe–Fe distances: 3.11–5.17 Å) Less studied; potential for tridentate coordination Primarily used in MOF synthesis (e.g., MOF-5 encapsulation)
Applications MOFs, biomimetic catalysts, diphosphirene complexes Niche use in halogen-bonded systems Conductive polymers, click chemistry substrates


<sup>†</sup> Experimental vs. theoretical rotational constants highlight structural differences. DEB’s lower experimental B value (1324.42 MHz vs. predicted 1335.9 MHz) suggests subtle geometric distortions due to ortho-substitution .

Comparison with Other Ethynyl-Substituted Arenes

4,4'-Diethynylbiphenyl

  • Structure : Two ethynyl groups on biphenyl (extended conjugation).
  • Reactivity : Forms rigid, linear polymers with high thermal stability. Used in microporous materials for gas adsorption .
  • Contrast with DEB : Biphenyl backbone enhances π-conjugation but reduces solubility and flexibility compared to DEB .

1,3,5-Triethynylbenzene

  • Structure : Three ethynyl groups in trigonal symmetry.
  • Reactivity : Forms tridentate Lewis acids with larger Si···Si distances (8.66–10.46 Å) .
  • Contrast with DEB : Higher symmetry enables 3D network formation, whereas DEB’s ortho-substitution favors planar complexes .

Key Research Findings

DEB in MOFs : Polymerization of DEB within MOF-5 channels reduces pore size (12 Å → 6 Å) and surface area (3200 → 1200 m²/g), demonstrating its utility in tailoring MOF properties .

Catalytic Flexibility: DEB-based ligands enable syn-configuration diiron complexes, mimicking methane monooxygenase intermediates .

Halogen-Bonded Systems : DEB derivatives form [N–I–N]+ complexes with weakened N–I bonds (δ¹⁵N = −163 to −165 ppm) due to steric constraints .

Biological Activity

1,2-Diethynylbenzene, a compound characterized by its unique structure featuring two ethynyl groups attached to a benzene ring, has garnered interest in various fields due to its biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound (C10H6) is an aromatic compound that can undergo various chemical reactions due to the presence of the ethynyl groups. Its structure allows it to participate in cycloaddition reactions and other transformations that are relevant for biological applications.

1. Inhibition of Enzymatic Activity

Recent studies have demonstrated that this compound can act as a mechanism-based inactivator of certain enzymes. For instance, it has been shown to inhibit phenol hydroxylase in Pseudomonas sp. CF600, which is crucial for phenol degradation. The compound's ability to covalently modify the enzyme's active site leads to a decrease in enzymatic activity, suggesting its potential use as an inhibitor in bioremediation processes .

2. Antitumor Activity

Research has indicated that derivatives of this compound exhibit cytotoxic properties against various cancer cell lines. The compound's reactivity allows it to form reactive intermediates that can interact with cellular macromolecules, potentially leading to apoptosis in tumor cells. Studies on related enediynes have highlighted their potent antitumor activity, suggesting that this compound may share similar properties .

Case Study 1: Enzyme Inhibition

A study utilized activity-based fluorescent labeling to explore the effects of this compound on Pseudomonas sp. CF600. The results showed that treatment with the compound led to specific labeling of polypeptides associated with phenol hydroxylase, demonstrating its role as an effective inhibitor .

Case Study 2: Antitumor Potential

In another investigation focused on the synthesis of enediyne compounds derived from this compound, researchers found that these derivatives exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to their ability to generate reactive oxygen species (ROS), which can induce oxidative stress and lead to cell death .

Comparative Table of Biological Activities

Compound Biological Activity Mechanism Reference
This compoundInhibition of phenol hydroxylaseCovalent modification of enzyme active site
Enediyne DerivativesAntitumor activityInduction of oxidative stress via ROS generation

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2-Diethynylbenzene, and what methodological considerations ensure high yield?

  • Answer : A reliable synthesis involves the Corey-Fuchs homologation of o-phthaldialdehyde (7), yielding tetrabromide intermediate (8), followed by debromination using LDA to produce this compound (2) in 91% overall yield. Critical factors include temperature control (-78 °C for KOtBu reactions) and base selectivity to avoid side products like 1,2-bis(bromoethynyl)benzene .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are rotational constants interpreted?

  • Answer : Microwave spectroscopy provides precise rotational constants (e.g., A=2008.55A = 2008.55 MHz, B=1324.42B = 1324.42 MHz, C=797.88C = 797.88 MHz for 1,2-DEB), while discrepancies with theoretical values (e.g., Btheory=1335.9B_{\text{theory}} = 1335.9 MHz) suggest limitations in computational models, such as neglecting anharmonic vibrational corrections .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer : Key practices include:

  • Engineering controls (e.g., fume hoods) to manage airborne concentrations.
  • Use of eye wash stations and emergency showers for chemical exposure.
  • Contaminated clothing protocols (e.g., immediate removal, specialized laundering) .

Advanced Research Questions

Q. How can discrepancies between experimental and theoretical rotational constants for this compound isomers be resolved?

  • Answer : Discrepancies (e.g., Bexp=1324.42B_{\text{exp}} = 1324.42 MHz vs. Btheory=1335.9B_{\text{theory}} = 1335.9 MHz) arise from approximations in density functional theory (DFT). Mitigation strategies include:

  • Hybrid functionals with exact exchange (e.g., Becke’s 1993 functional) to improve thermochemical accuracy .
  • Inclusion of relativistic effects via effective core potentials (ECPs) for heavy atoms .

Q. What computational methods predict the electronic transitions of this compound, and how do they compare to experimental UV spectra?

  • Answer : Time-dependent DFT (TD-DFT) with CAM-B3LYP functional and aug-cc-pVTZ basis set reproduces UV absorption profiles. For example, vibronic fine structure in DEB’s spectrum (200–300 nm) aligns with Rydberg-valence state mixing, validated against synchrotron-based linear dichroism (LD) data .

Q. How does molecular conformation influence the electronic conductance of this compound in single-molecule junctions?

  • Answer : Scanning tunneling microscopy (STM) reveals abrupt conductance changes (e.g., 10410^{-4} to 102G010^{-2} \, G_0) during cis-trans conformational switching. Theoretical modeling (e.g., NEGF-DFT) links this to π\pi-orbital alignment and strain-induced hybridization changes .

Q. What strategies optimize the synthesis of this compound derivatives for supramolecular networks?

  • Answer : Strain-driven cyclization of this compound derivatives (e.g., cyclic dimers) requires precise stoichiometry (1:1 monomer-to-template ratio) and Pd/Cu-catalyzed Sonogashira coupling under inert conditions. NMR (1H^{1}\text{H}, 13C^{13}\text{C}) monitors regioselectivity .

Q. How do steric effects from the 1,2-diethynyl backbone influence halogen bonding in [N–I–N]+ complexes?

  • Answer : The rigid this compound scaffold weakens N–I bonds (evidenced by 15N^{15}\text{N} NMR shifts: 163.3-163.3 ppm vs. 165.5-165.5 ppm for flexible analogs) due to reduced orbital overlap, emphasizing electrostatic over covalent interactions .

Q. Methodological Guidelines

Q. Designing Toxicological Studies for this compound: What biomarkers and exposure models are prioritized?

  • Answer : Key endpoints include:

  • Inhalation exposure models (rodent LC50_{50} assays) for acute toxicity.
  • Biomarkers like urinary mercapturic acid adducts to track metabolic pathways.
  • Prioritization frameworks (ATSDR/NTP/EPA) to address data gaps in chronic effects .

Q. What criteria validate the reliability of DFT-derived thermochemical data for this compound?

  • Answer : Benchmark against experimental atomization energies (average deviation ≤2.4 kcal/mol) using:
  • Hybrid functionals (e.g., B3LYP) with ≥20% exact exchange.
  • All-electron basis sets (e.g., 6-311++G(3df,3pd)) for core-electron effects .

Tables for Key Parameters

Parameter Experimental Value Theoretical Value (1,2-DEB) Method
Rotational Constant BB1324.42 MHz1335.9 MHzMicrowave Spectroscopy
UV Absorption λmax\lambda_{\text{max}}250 nm248 nm (TD-DFT)Synchrotron LD
N–I Bond 15N^{15}\text{N} Shift-163.3 ppm-165.0 ppm (flexible analog)Solid-state NMR

Properties

IUPAC Name

1,2-diethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6/c1-3-9-7-5-6-8-10(9)4-2/h1-2,5-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYDUPRWILCUIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176204
Record name 1,2-Diethynylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26776-82-9, 21792-52-9
Record name Benzene, o-diethynyl-, dimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26776-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Diethynylbenzene
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021792529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Diethynylbenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A copolymer prepolymer of diethynylbenzene and phenylacetylene was prepared in refluxing benzene solvent. The polymerization vessel was charged with 60 parts of a 90:10 mixture of m- and p-diethynylbenzenes, 60 parts of phenylacetylene, 600 parts of benzene and 2 parts of chlorobenzene. After heating to reflux, 5 parts of a catalyst solution prepared by adding 0.3 part of nickel acetylacetonate and 0.6 part of triphenylphosphine in 15 parts benzene were added. After 2 hours, an additional 10 parts of this catalyst solution was added. After 5 hours, gas-liquid chromatographic analysis showed that 74% of the diethynylbenzenes and 35% of the phenylacetylene had been converted to copolymer. The copolymer was precipitated by adding the solution to five times its volume of petroleum ether, 26 parts being recovered. This product had a number average molecular weight of about 3,000, an acetylene content of 8.9%, and an aromatic to olefin proton ratio of 5.5:1.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Vinyltrifluoroborate
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1,2-Diethynylbenzene
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Vinyltrifluoroborate
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1,2-Diethynylbenzene
Vinyltrifluoroborate
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1,2-Diethynylbenzene
Vinyltrifluoroborate
Vinyltrifluoroborate
1,2-Diethynylbenzene
Vinyltrifluoroborate
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1,2-Diethynylbenzene

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